

Synthesis of 1-**iodo-2-methylpropane** from Isobutyl Alcohol: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-**iodo-2-methylpropane***

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Abstract

This document provides a comprehensive guide to the synthesis of **1-*iodo-2-methylpropane***, also known as isobutyl iodide, from isobutyl alcohol. The primary method detailed herein is the reaction of isobutyl alcohol with red phosphorus and elemental iodine. This application note includes detailed experimental protocols, a summary of quantitative data, and safety precautions. The information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize alkyl iodides as versatile intermediates.

Introduction

1-*iodo-2-methylpropane* is a primary alkyl iodide that serves as a valuable building block in organic synthesis. Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of the isobutyl moiety into a wide range of molecular scaffolds, a common structural motif in many pharmaceutical agents and other biologically active compounds. The synthesis of **1-*iodo-2-methylpropane*** from the readily available and inexpensive isobutyl alcohol is a fundamental transformation in organic chemistry.

Data Presentation

The physical and spectroscopic properties of **1-iodo-2-methylpropane** are summarized in the following tables for easy reference.

Table 1: Physical Properties of **1-Iodo-2-methylpropane**

Property	Value
Molecular Formula	C ₄ H ₉ I
Molecular Weight	184.02 g/mol
Appearance	Colorless to light brown liquid
Boiling Point	120-121 °C
Density	1.599 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.496

Table 2: Spectroscopic Data for **1-Iodo-2-methylpropane**

Spectroscopy	Key Data
¹ H NMR (CDCl ₃)	Three distinct signals with an integration ratio of 6:2:1.[1]
¹³ C NMR (CDCl ₃)	Three distinct resonances.[2]
Infrared (IR)	C-I stretching absorption at ~500-600 cm ⁻¹ .[2]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 184.[3]

Experimental Protocols

The following protocol is a detailed method for the synthesis of **1-iodo-2-methylpropane** from isobutyl alcohol using red phosphorus and iodine. This procedure is adapted from established methods for the preparation of primary alkyl iodides.

Materials and Equipment:

- Isobutyl alcohol, anhydrous
- Red phosphorus
- Iodine, crystalline
- Sodium thiosulfate, 10% aqueous solution
- Sodium bicarbonate, saturated aqueous solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask with a reflux condenser and a dropping funnel
- Heating mantle
- Stir bar and magnetic stirrer
- Separatory funnel
- Distillation apparatus
- Ice bath

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, place red phosphorus (0.15 mol).
- Reagent Addition: Add isobutyl alcohol (1.0 mol) to the flask. Begin stirring the suspension.
- In a separate beaker, dissolve iodine (0.55 mol) in a minimal amount of isobutyl alcohol. Transfer this solution to the dropping funnel.
- Reaction: Slowly add the iodine solution from the dropping funnel to the stirred suspension of red phosphorus and isobutyl alcohol. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.

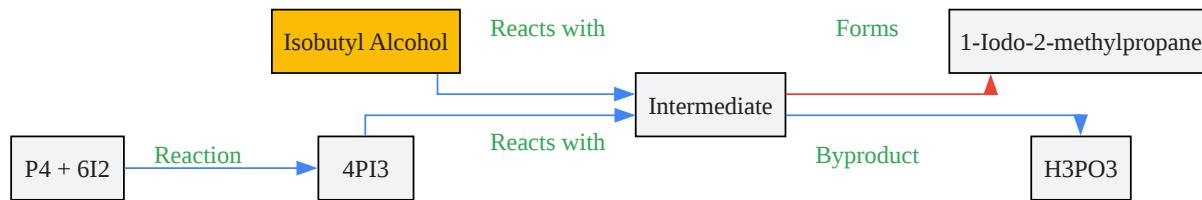
- After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion. The color of the reaction mixture should fade from dark purple/brown to a pale yellow or colorless solution.
- Work-up: Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with:
 - Water (2 x 50 mL)
 - 10% aqueous sodium thiosulfate solution to remove any unreacted iodine (the brown color will disappear).
 - Saturated aqueous sodium bicarbonate solution (1 x 50 mL).
 - Brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and purify the crude **1-iodo-2-methylpropane** by distillation. Collect the fraction boiling at 120-121 °C.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- The reaction is exothermic; careful control of the addition rate and temperature is crucial.
- **1-Iodo-2-methylpropane** is a flammable liquid. Keep away from open flames and ignition sources.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of **1-iodo-2-methylpropane**.



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Figure 1. Simplified reaction pathway for the synthesis of **1-iodo-2-methylpropane**.

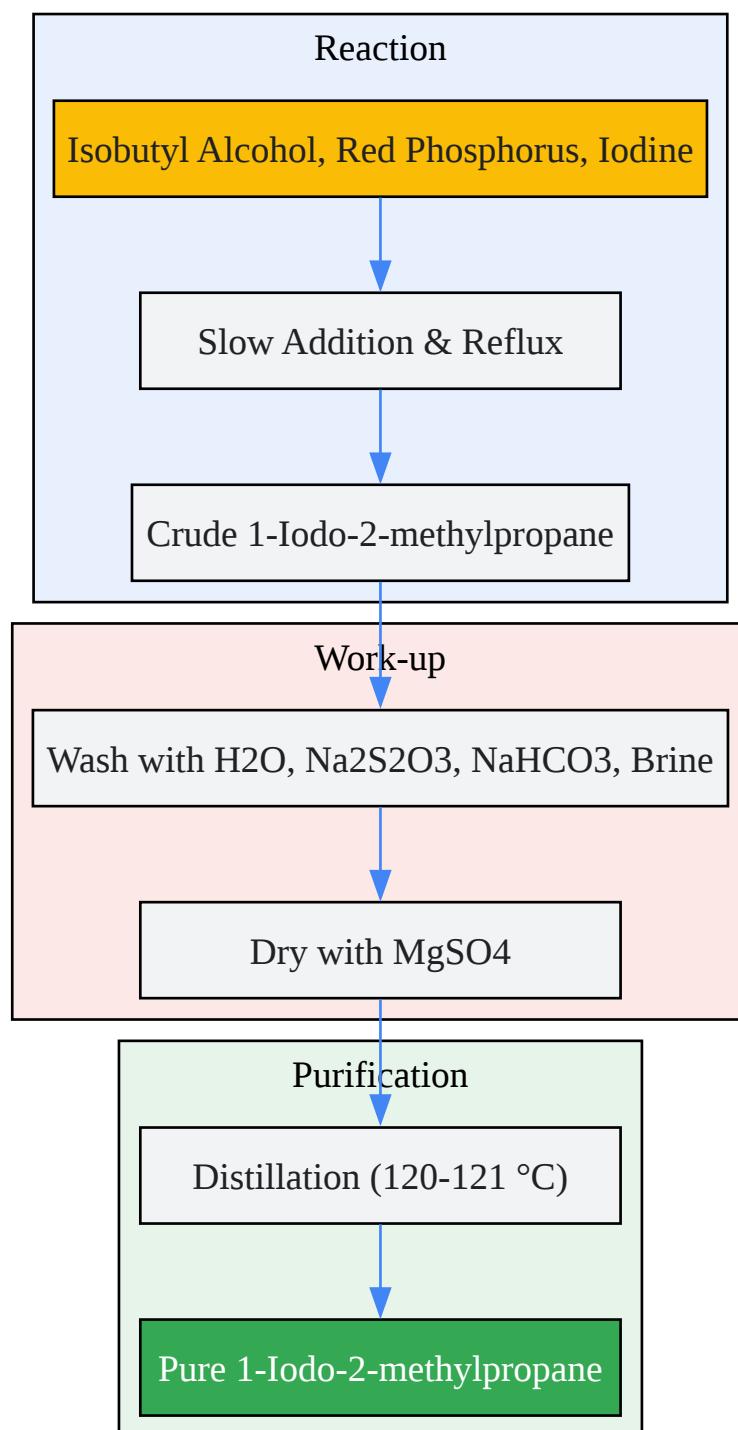
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Figure 2. Experimental workflow for the synthesis and purification of **1-iodo-2-methylpropane**.

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References

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